Cas no 591-87-7 (Allyl acetate)
Allyl acetate Chemical and Physical Properties
Names and Identifiers
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- Allyl acetate
- 2-Propenyl acetate
- 2-Propenyl ester of acetic acid
- 3-acetoxy-1-propene
- 4-Methyl-benzoesaeure-allylester
- 4-methyl-benzoic acid allyl ester
- allyl 4-methyl benzoate
- allyl p-methylbenzoate
- allyl toluate
- ethylene,methyl acetate
- prop-2-en-1-yl 4-methylbenzoate
- prop-2-enyl acetate
- p-Toluic acid,allyl ester
- Acetic Acid Allyl Ester
- 3-Acetoxypropene
- 2-Propenyl ethanoate
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- MDL: MFCD00008721
- Inchi: 1S/C5H8O2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3
- InChI Key: FWZUNOYOVVKUNF-UHFFFAOYSA-N
- SMILES: CC(OCC=C)=O
Computed Properties
- Exact Mass: 100.05200
- Monoisotopic Mass: 100.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 76.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Colorless liquid with pungent smell
- Density: 0.92
- Melting Point: 6°C
- Boiling Point: 104°C(lit.)
- Flash Point: 6 ºC
- Refractive Index: 1.403-1.405
- Solubility: 28g/l
- Water Partition Coefficient: slightly
- PSA: 26.30000
- LogP: 0.73550
- Solubility: It is easily soluble in ethanol and ether, acetone, and slightly soluble in water
- Merck: 285
- FEMA: 2843
Allyl acetate Security Information
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Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225,H301,H312,H319,H330
- Warning Statement: P210,P260,P280,P284,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2333 3/PG 2
- WGK Germany:3
- Hazard Category Code: R11;R21;R25
- Safety Instruction: S16-S26-S36-S45-S27
- RTECS:AF1750000
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Hazardous Material Identification:
- Packing Group:II
- Hazard Level:3
- HazardClass:3
- PackingGroup:II
- TSCA:Yes
- Toxicity:LD50: 0.13 g/kg orally in rats; 1.1 ml/kg dermally in rabbits (Smyth); LD50 in rats, mice (mg/kg): 142, 170 orally (Jenner)
- Explosive Limit:2.1-13.0%(V)
- Storage Condition:0-10°C
- Safety Term:3
- Packing Group:II
- Risk Phrases:R11; R21; R25
Allyl acetate Customs Data
- HS CODE:29153990
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
Allyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A549015-5g |
Allyl Acetate |
591-87-7 | 5g |
$ 58.00 | 2023-09-09 | ||
| TRC | A549015-25g |
Allyl Acetate |
591-87-7 | 25g |
$ 69.00 | 2023-09-09 | ||
| TRC | A549015-50g |
Allyl Acetate |
591-87-7 | 50g |
$ 86.00 | 2023-09-09 | ||
| TRC | A549015-100g |
Allyl Acetate |
591-87-7 | 100g |
$ 133.00 | 2023-04-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0020-25ml |
Allyl acetate |
591-87-7 | 98.0%(GC) | 25ml |
¥200.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0020-500ml |
Allyl acetate |
591-87-7 | 98.0%(GC) | 500ml |
¥610.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A016R-100ml |
Allyl acetate |
591-87-7 | 98% | 100ml |
112CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A016R-25ml |
Allyl acetate |
591-87-7 | 98% | 25ml |
61CNY | 2021-05-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800572-25ml |
Allyl acetate |
591-87-7 | 99% | 25ml |
¥46.00 | 2022-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800572-100ml |
Allyl acetate |
591-87-7 | 99% | 100ml |
¥90.00 | 2022-09-03 |
Allyl acetate Suppliers
Allyl acetate Related Literature
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Go Hamasaka,Fumie Sakurai,Yasuhiro Uozumi Chem. Commun. 2015 51 3886
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2. Electron-transfer processes: oxidation of α- and β-alkenylbenzenes by peroxydisulphate in acetic acidAttilio Citterio,Claudio Arnoldi,Claudio Giordano,Graziano Castaldi J. Chem. Soc. Perkin Trans. 1 1983 891
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3. Electron-transfer processes: oxidation of α- and β-alkenylbenzenes by peroxydisulphate in acetic acidAttilio Citterio,Claudio Arnoldi,Claudio Giordano,Graziano Castaldi J. Chem. Soc. Perkin Trans. 1 1983 891
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Josef Bernauer,Guojiao Wu,Axel Jacobi von Wangelin RSC Adv. 2019 9 31217
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Chao Feng,Daming Feng,Teck-Peng Loh Chem. Commun. 2015 51 342
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid esters
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid derivatives Carboxylic acid esters
- Material Chemicals High Polymer Materials
Additional information on Allyl acetate
Chemical Profile of Allyl Acetate (CAS No: 591-87-7)
Allyl acetate, with the chemical formula C₄H₈O₂, is an ester derived from acetic acid and allyl alcohol. It is widely recognized for its distinctive fruity odor and is commonly utilized in the fragrance and flavor industry. The compound, identified by its unique CAS No: 591-87-7, has garnered significant attention in both industrial and academic research due to its versatile reactivity and potential applications in synthetic chemistry.
The synthesis of allyl acetate typically involves the esterification of acetic acid with allyl alcohol, often catalyzed by acid or base catalysts. This reaction is well-documented and forms a cornerstone in organic chemistry education. Recent advancements in catalytic systems have improved the efficiency and selectivity of this process, making it more sustainable and scalable for industrial applications.
One of the most compelling aspects of allyl acetate is its role as a building block in pharmaceutical synthesis. Its reactive double bond allows for further functionalization, enabling the construction of more complex molecular architectures. For instance, recent studies have demonstrated its utility in the preparation of chiral auxiliaries and ligands, which are critical for asymmetric synthesis. This has opened new avenues in drug discovery, particularly in the development of enantiomerically pure compounds with enhanced pharmacological properties.
The compound's applications extend beyond pharmaceuticals into materials science. Allyl acetate has been explored as a monomer or intermediate in polymer synthesis, contributing to the development of novel polymeric materials with tailored properties. These materials exhibit interesting characteristics such as biodegradability and improved mechanical strength, making them suitable for various industrial uses.
Recent research has also highlighted the potential of allyl acetate in green chemistry initiatives. Efforts to develop environmentally friendly synthetic routes have focused on minimizing waste and reducing energy consumption. For example, solvent-free reactions and catalytic systems using recyclable materials have been investigated, aligning with global sustainability goals.
In the realm of analytical chemistry, allyl acetate serves as an important reference standard and solvent. Its well-characterized properties make it invaluable for calibration purposes in gas chromatography (GC) and other spectroscopic techniques. Furthermore, its stability under various conditions ensures reliability in experimental settings.
The flavor and fragrance industry continues to leverage allyl acetate due to its pleasant aroma profile. It is often used as a synthetic precursor for more complex scent molecules, contributing to the creation of appealing fragrances for perfumes, cosmetics, and food products. The demand for high-purity allyl acetate has driven improvements in purification techniques, ensuring that end products meet stringent quality standards.
As our understanding of chemical interactions deepens, new applications for allyl acetate are emerging. For instance, researchers are investigating its role in photoredox catalysis, where it acts as a mediator in light-driven reactions. This area holds promise for developing innovative synthetic methodologies that could revolutionize organic synthesis.
The safety profile of allyl acetate is another critical consideration. While it is not classified as a hazardous substance under standard regulations, proper handling procedures must be followed to ensure workplace safety. Studies have focused on optimizing storage conditions and handling protocols to minimize potential risks associated with exposure.
In conclusion, allyl acetate (CAS No: 591-87-7) remains a compound of significant interest across multiple disciplines. Its versatility in synthesis, coupled with ongoing research into novel applications, underscores its importance in modern chemistry. As scientific advancements continue to unfold, it is likely that even more innovative uses for this compound will be discovered.
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